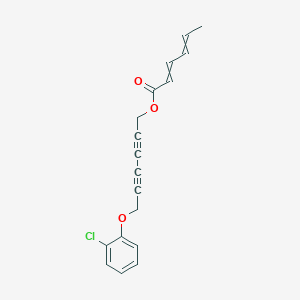
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorophenoxy group attached to a hexa-2,4-diyn-1-yl chain, which is further connected to a hexa-2,4-dienoate moiety. The presence of multiple conjugated double and triple bonds in its structure makes it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate typically involves the following steps:
Formation of the hexa-2,4-diyn-1-yl intermediate: This can be achieved through a coupling reaction between an appropriate alkyne and a halide under palladium-catalyzed conditions.
Attachment of the chlorophenoxy group: The intermediate is then reacted with 2-chlorophenol in the presence of a base such as potassium carbonate to form the desired chlorophenoxy derivative.
Esterification: Finally, the chlorophenoxy derivative is esterified with hexa-2,4-dienoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of phenoxy derivatives with different substituents.
科学的研究の応用
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its conjugated system.
作用機序
The mechanism of action of 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
6-(2,4-Dichlorophenoxy)-2,4-hexadiyn-1-ol: Similar structure but with an additional chlorine atom.
Hexa-2,4-diyn-1-ylbenzene: Lacks the chlorophenoxy and hexa-2,4-dienoate groups.
(Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene: Contains a spirocyclic structure instead of the chlorophenoxy and hexa-2,4-dienoate groups.
Uniqueness
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is unique due to its combination of a chlorophenoxy group with a hexa-2,4-diyn-1-yl and hexa-2,4-dienoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
105735-26-0 |
|---|---|
分子式 |
C18H15ClO3 |
分子量 |
314.8 g/mol |
IUPAC名 |
6-(2-chlorophenoxy)hexa-2,4-diynyl hexa-2,4-dienoate |
InChI |
InChI=1S/C18H15ClO3/c1-2-3-6-13-18(20)22-15-10-5-4-9-14-21-17-12-8-7-11-16(17)19/h2-3,6-8,11-13H,14-15H2,1H3 |
InChIキー |
YMNZWEQZZQUQAJ-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC(=O)OCC#CC#CCOC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)

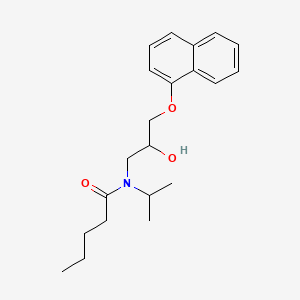
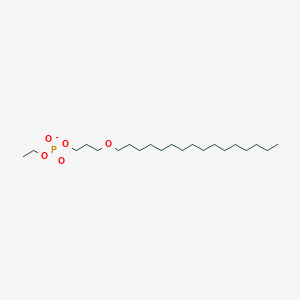

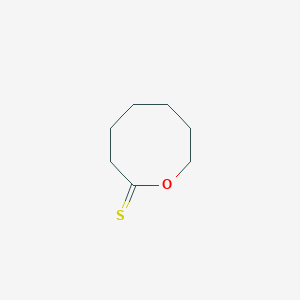
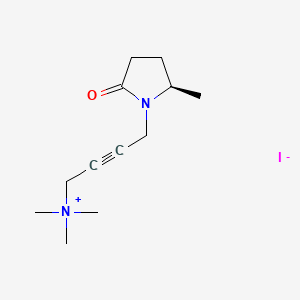
silane](/img/structure/B14334936.png)
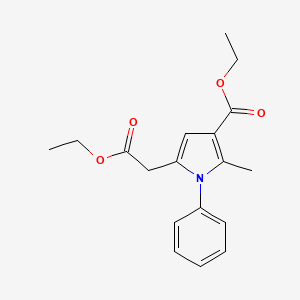
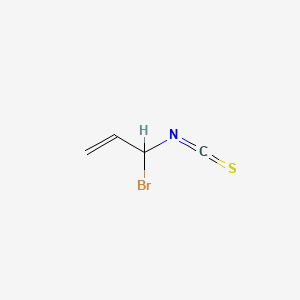
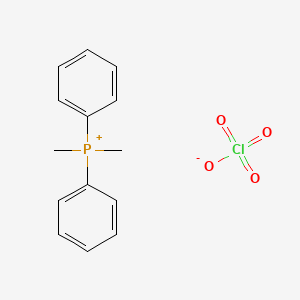
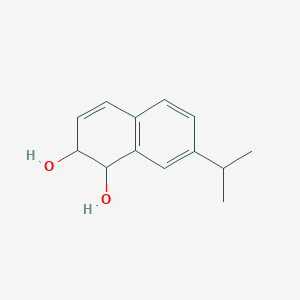
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)
